molecular formula C19H15BrFNO4 B248833 4-(4-BROMOBENZOYL)-5-(3-FLUOROPHENYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

4-(4-BROMOBENZOYL)-5-(3-FLUOROPHENYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Cat. No.: B248833
M. Wt: 420.2 g/mol
InChI Key: SZRXURZGOKSLNG-ICFOKQHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-BROMOBENZOYL)-5-(3-FLUOROPHENYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a pyrrol-2-one core, which is a versatile scaffold in drug design due to its ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BROMOBENZOYL)-5-(3-FLUOROPHENYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an α,β-unsaturated carbonyl compound.

    Introduction of the Bromobenzoyl Group: This step often involves a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Addition of the Fluorophenyl Group: This can be done via a Suzuki coupling reaction, where a boronic acid derivative of 3-fluorophenyl is coupled with the pyrrol-2-one core in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced to alcohols using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate, osmium tetroxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: :

Properties

Molecular Formula

C19H15BrFNO4

Molecular Weight

420.2 g/mol

IUPAC Name

(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(3-fluorophenyl)-1-(2-hydroxyethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C19H15BrFNO4/c20-13-6-4-11(5-7-13)17(24)15-16(12-2-1-3-14(21)10-12)22(8-9-23)19(26)18(15)25/h1-7,10,16,23-24H,8-9H2/b17-15-

InChI Key

SZRXURZGOKSLNG-ICFOKQHNSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)C2/C(=C(\C3=CC=C(C=C3)Br)/O)/C(=O)C(=O)N2CCO

SMILES

C1=CC(=CC(=C1)F)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCO

Canonical SMILES

C1=CC(=CC(=C1)F)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCO

Origin of Product

United States

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